molecular formula C20H25N3O2 B2735349 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide CAS No. 2034194-69-7

2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide

Cat. No. B2735349
CAS RN: 2034194-69-7
M. Wt: 339.439
InChI Key: APEHMFSIDJXIHK-JHJOSGQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide, also known as Compound X, is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. The compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs), which are known to have anabolic effects on muscle and bone tissue.

Scientific Research Applications

Activity Coefficients and Solvent Applications

The study by Domańska, Wlazło, and Karpińska (2016) focuses on the activity coefficients at infinite dilution of various solutes, including aromatic hydrocarbons and pyrimidine, in ionic liquids. While not directly addressing 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide, this research illuminates the importance of pyrimidine derivatives in solvent applications, specifically in separation problems such as hexane/hex-1-ene and ethylbenzene/styrene separations. The solvent properties of ionic liquids containing pyrimidine derivatives suggest potential research avenues for 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide in similar applications (Domańska, Wlazło, & Karpińska, 2016).

Synthetic Pathways and Catalytic Applications

Parmar, Vala, and Patel (2023) explore the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the broader applicability of pyrimidine derivatives in medicinal and pharmaceutical industries. Although the review does not specifically mention 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide, it underscores the versatility of pyrimidine cores in drug development, potentially guiding future research into its applications in catalysis and synthetic methodologies (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

Lipunova, Nosova, Charushin, and Chupakhin (2018) review the use of quinazoline and pyrimidine derivatives in optoelectronic materials, suggesting areas where 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide might find applications. The incorporation of pyrimidine units into π-extended systems for the creation of novel materials highlights potential research directions for this compound in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

Ali, Shahzadi, and Imtiaz-ud-Din (2018) discuss the anticarcinogenicity and toxicity of organotin(IV) complexes, presenting a pathway to explore the potential anticancer applications of pyrimidine derivatives. Although the review does not directly reference 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide, it provides a foundation for investigating its use in developing compounds with significant biological properties and cytotoxic activity against various cancer cell lines (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

properties

IUPAC Name

2-phenyl-N-(4-pyrimidin-2-yloxycyclohexyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-18(15-7-4-3-5-8-15)19(24)23-16-9-11-17(12-10-16)25-20-21-13-6-14-22-20/h3-8,13-14,16-18H,2,9-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEHMFSIDJXIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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